molecular formula C11H12 B14642738 3,5-Dimethyl-1H-indene CAS No. 52310-59-5

3,5-Dimethyl-1H-indene

Cat. No.: B14642738
CAS No.: 52310-59-5
M. Wt: 144.21 g/mol
InChI Key: ORKHYLJCGKSCQE-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-indene is an organic compound belonging to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring The presence of two methyl groups at the 3 and 5 positions of the indene structure makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1H-indene typically involves the cyclization of substituted phenylbutanoic acids. One common method includes the cyclization of 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to yield nitromethylindene. This intermediate is then hydrogenated over palladium on carbon to produce the desired indene compound .

Industrial Production Methods: Industrial production of this compound may involve catalytic processes using metal catalysts such as rhodium or iron. These processes often employ alkynes and phenylboronic acids as starting materials, with the reaction conditions optimized to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the indene to its saturated form, indane.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation over palladium on carbon is a typical method for reduction.

    Substitution: Friedel-Crafts alkylation and acylation reactions are commonly used for introducing substituents onto the benzene ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction produces indane derivatives.

Scientific Research Applications

3,5-Dimethyl-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1H-indene involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which allow it to form covalent bonds with other molecules. This reactivity is crucial for its role in organic synthesis and the development of new materials .

Comparison with Similar Compounds

  • 1H-Indene, 2,3-dihydro-4,7-dimethyl-
  • 1H-Indene, 2,3-dihydro-5,6-dimethyl-
  • 1H-Indene, 1,3-dimethyl-

Comparison: 3,5-Dimethyl-1H-indene is unique due to the specific positioning of its methyl groups, which can influence its reactivity and the types of reactions it undergoes. Compared to other dimethyl-substituted indenes, this compound may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

CAS No.

52310-59-5

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

3,5-dimethyl-1H-indene

InChI

InChI=1S/C11H12/c1-8-3-5-10-6-4-9(2)11(10)7-8/h3-5,7H,6H2,1-2H3

InChI Key

ORKHYLJCGKSCQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2=C1C=C(C=C2)C

Origin of Product

United States

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